molecular formula C13H19N3O2 B2662582 1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one CAS No. 1341025-29-3

1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one

Cat. No. B2662582
CAS RN: 1341025-29-3
M. Wt: 249.314
InChI Key: ITBJWRQQZWMLBB-UHFFFAOYSA-N
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Description

The compound “1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one” is a derivative of the oxadiazole class of compounds . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles can be synthesized through various methods. One common method involves the annulation reaction, followed by desulfurization/intramolecular rearrangement . The synthesis of oxadiazole derivatives often involves the use of amidoxime and carboxylic acid derivatives heterocyclization or 1,3-dipolar cycloaddition of nitrile and nitrile oxide .


Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system, which includes two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions involving oxadiazoles can vary based on the substituents present in the oxadiazole ring. The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can vary based on their specific structure. In general, these compounds show an absorption band at 2934.96–2920.80 cm −1 which was assigned to an alkyl stretch (–CH 2 –), and the 1444–1580 cm −1 absorption assigned to aromatic C=C stretching .

Scientific Research Applications

Synthesis and Biological Prediction

The synthesis of bicyclic systems incorporating the 1,2,4-oxadiazole ring, such as 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-ones, involves a one-pot condensation method. These compounds, confirmed through IR, 1H NMR, and liquid chromato-mass spectrometry, are subject to predictions of biological activity using software like PASS. Such predictions play a crucial role in identifying potential therapeutic applications before empirical testing (Kharchenko, Detistov, & Orlov, 2008).

Antimicrobial and Anticancer Potential

1,2,4-Oxadiazole derivatives, including those with pyrrolidine rings, exhibit strong antimicrobial activities. Their structure-activity relationship has been explored, indicating the importance of specific substituents for their bioactivity. This suggests potential applications in developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).

In the realm of cancer research, 3-aryl-5-aryl-1,2,4-oxadiazoles have shown promise as apoptosis inducers and potential anticancer agents. These compounds, through high-throughput screening, have demonstrated activity against several cancer cell lines, including breast and colorectal cancers. Notably, the identification of their molecular targets, such as TIP47, provides insight into their mechanism of action and underscores their therapeutic potential (Zhang et al., 2005).

Mechanism of Action

The mechanism of action of oxadiazole derivatives can vary depending on their specific structure and the biological target they interact with. Oxadiazole derivatives have shown various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity, etc .

Safety and Hazards

The safety and hazards associated with oxadiazole derivatives can vary based on their specific structure. For example, Sigma-Aldrich classifies (5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine as Acute Tox. 3 Oral, indicating that it is toxic if swallowed .

Future Directions

Oxadiazole derivatives have shown potential in a wide range of applications, from medicinal chemistry to material science . Future research may focus on exploring new synthetic routes for these compounds, as well as investigating their potential applications in various fields .

properties

IUPAC Name

1-[(5-cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c17-12-7-4-8-16(12)9-11-14-13(18-15-11)10-5-2-1-3-6-10/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBJWRQQZWMLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=NO2)CN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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